

Reactivity and chemical behavior of Cyclohexene-1-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cyclohexene-1-carbonitrile

Cat. No.: B159472

[Get Quote](#)

An In-depth Technical Guide to the Reactivity and Chemical Behavior of **Cyclohexene-1-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexene-1-carbonitrile, a versatile bifunctional molecule, serves as a pivotal building block in modern organic synthesis. Its unique structure, featuring a reactive alkene and a versatile nitrile group within a six-membered ring, offers a gateway to a diverse array of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and chemical behavior of **cyclohexene-1-carbonitrile**. It details key transformations such as cycloadditions, reductions, and nucleophilic additions, and includes experimental protocols for significant reactions. The applications of this compound as a precursor in the development of pharmaceutically active molecules are also explored, alongside essential safety and handling information.

Introduction

Cyclohexene-1-carbonitrile (also known as 1-cyanocyclohexene) is a colorless liquid organic compound with the chemical formula C_7H_9N .^{[1][2]} Its structure consists of a cyclohexene ring with a nitrile group attached to one of the olefinic carbons. This arrangement of functional groups makes it a highly valuable intermediate in organic synthesis.^[1] The electron-withdrawing nature of the nitrile group activates the double bond towards various addition

reactions, while the nitrile group itself can be transformed into other important functional groups like amines, carboxylic acids, and ketones.^[3] These characteristics have led to its use in the synthesis of bioactive compounds and in the pharmaceutical industry.^{[1][4]}

Physical and Chemical Properties

Cyclohexene-1-carbonitrile is a combustible liquid that is sparingly soluble in water.^{[1][5]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Cyclohexene-1-carbonitrile**

Property	Value	Source
Molecular Formula	C ₇ H ₉ N	[2]
Molecular Weight	107.15 g/mol	[2] [6]
CAS Number	1855-63-6	[2]
Appearance	Colorless to light yellow clear liquid	
Boiling Point	74 °C at 10 mmHg; 85-88 °C at 17 mmHg ^[7]	[7]
Density	0.946 g/mL at 20 °C	
Refractive Index (n ₂₀ /D)	1.482	
Flash Point	83 °C (181.4 °F) - closed cup	
Solubility	Sparingly soluble in water (1.2 g/L at 25 °C)	[1]
Maximum UV Absorption (λ _{max})	212 nm (in Ethanol)	[1] [5]

Spectroscopic Data

The structural identification of **cyclohexene-1-carbonitrile** is supported by various spectroscopic techniques. While a comprehensive dataset is not fully available in the provided

results, typical spectral features can be inferred.


- ^1H NMR: Protons on the double bond (vinylic protons) would appear in the downfield region (around 5.5-7.0 ppm). The allylic protons and other aliphatic protons on the ring would appear in the upfield region (around 1.5-2.5 ppm).
- ^{13}C NMR: The carbon of the nitrile group would appear around 118-125 ppm. The olefinic carbons would be in the 100-150 ppm range.
- IR Spectroscopy: A sharp, medium-intensity peak around $2220\text{-}2240\text{ cm}^{-1}$ is characteristic of the $\text{C}\equiv\text{N}$ stretch. A peak around $1600\text{-}1680\text{ cm}^{-1}$ would correspond to the $\text{C}=\text{C}$ stretch.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $\text{m/z} = 107$.

Synthesis of Cyclohexene-1-carbonitrile

Cyclohexene-1-carbonitrile is commonly synthesized from cyclohexanone. A primary method involves the dehydration of cyclohexanone cyanohydrin.[8]

General Synthesis Workflow

The synthesis typically follows a two-step process starting from cyclohexanone. First, the ketone is converted to its cyanohydrin, which is then dehydrated to form the α,β -unsaturated nitrile.

[Click to download full resolution via product page](#)

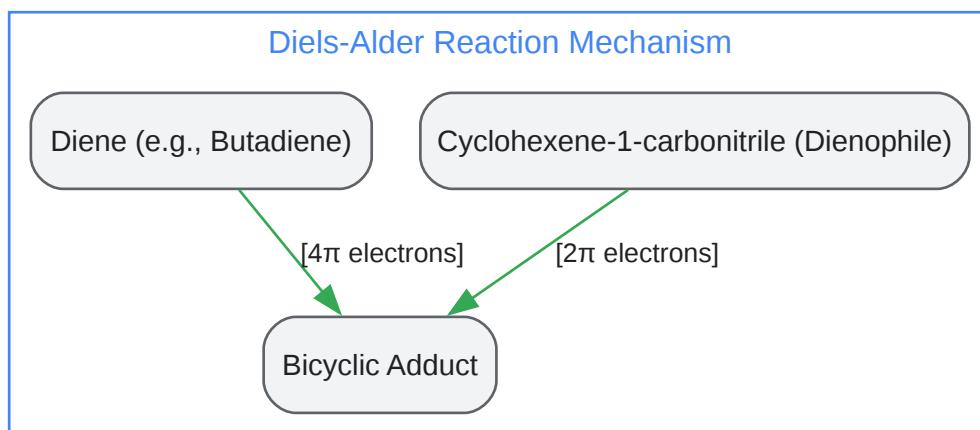
Caption: General workflow for the synthesis of **Cyclohexene-1-carbonitrile**.

Experimental Protocol: Synthesis from Cyclohexanone Cyanohydrin

This protocol is adapted from literature procedures describing the dehydration of cyanohydrins. [8]

- Apparatus Setup: A round-bottom flask is equipped with a distillation apparatus.
- Reaction: Cyclohexanone cyanohydrin is placed in the flask. A dehydrating agent (e.g., phosphorus pentoxide or thionyl chloride) is added cautiously in portions while cooling the flask in an ice bath.

- Distillation: After the addition is complete, the mixture is gently heated. The product, **cyclohexene-1-carbonitrile**, distills over.
- Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate.
- Final Distillation: The product is purified by vacuum distillation to yield pure **cyclohexene-1-carbonitrile**. The boiling point is approximately 75 °C at 12 mmHg.^[8]


Reactivity and Chemical Behavior

The reactivity of **cyclohexene-1-carbonitrile** is dominated by the interplay between its carbon-carbon double bond and the nitrile group.

Reactions of the Alkene Moiety

The electron-withdrawing nitrile group makes the double bond electron-poor, rendering it susceptible to attack by nucleophiles and making it a good dienophile in cycloaddition reactions.

As a dienophile, **cyclohexene-1-carbonitrile** can react with conjugated dienes to form bicyclic structures.^{[3][9]} The reaction is a powerful tool for constructing six-membered rings.^{[10][11]}

[Click to download full resolution via product page](#)

Caption: Schematic of the Diels-Alder reaction with **Cyclohexene-1-carbonitrile**.

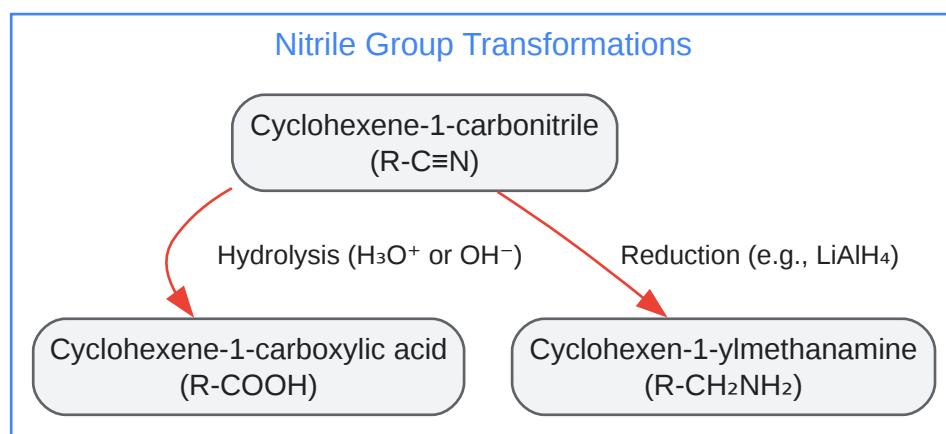
Irradiation of **cyclohexene-1-carbonitrile** with a high-pressure mercury lamp can induce intramolecular cycloaddition, leading to the formation of bicyclo[3.1.0]hexane derivatives.[5][8] For example, photolysis yields bicyclo[3.1.0]hexane-1-carbonitrile and bicyclo[3.1.0]hexane-6-carbonitrile.[8]

Experimental Protocol: Photolysis of **Cyclohexene-1-carbonitrile**[8]

- Solution Preparation: A solution of **cyclohexene-1-carbonitrile** is prepared in a suitable solvent like hexane, which has been purified to remove UV-absorbing impurities.
- Irradiation: The solution is placed in a quartz immersion well and irradiated using a Hanovia Type L 450 W lamp under an inert atmosphere (e.g., argon).
- Monitoring: The reaction progress is monitored by VPC (Vapor Phase Chromatography).
- Workup and Isolation: After the reaction, the solvent is removed, and the products are isolated and purified, typically by distillation or chromatography.

Reactions of the Nitrile Moiety

The nitrile group is a versatile functional handle that can be converted into several other groups.[3]


Under acidic or basic conditions, the nitrile group can be hydrolyzed to form cyclohexene-1-carboxylic acid.[3][12] This transformation is a key step in accessing a different class of cyclohexene derivatives.

Experimental Protocol: Hydrolysis to Cyclohexene-1-carboxylic acid[12]

- Reaction Setup: **Cyclohexene-1-carbonitrile** is mixed with an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
- Heating: The mixture is heated under reflux until the reaction is complete (monitored by TLC or GC).
- Workup (Acidic Hydrolysis): The reaction mixture is cooled and poured onto ice. The resulting precipitate (the carboxylic acid) is collected by filtration, washed with cold water, and dried.

- Workup (Basic Hydrolysis): The mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration.
- Purification: The crude carboxylic acid can be purified by recrystallization.

The nitrile group can be reduced to a primary amine, cyclohexen-1-ylmethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation.[3]

[Click to download full resolution via product page](#)

Caption: Key transformations of the nitrile group in **Cyclohexene-1-carbonitrile**.

Reaction with Grignard reagents followed by hydrolysis can convert the nitrile group into a ketone.[3]

Anionic Oligomerization

In the presence of a strong base like potassium tert-butoxide, **cyclohexene-1-carbonitrile** and its isomer, **3-cyclohexene-1-carbonitrile**, can undergo anionic oligomerization to form noncyclic unsaturated dimers and trimers.[13]

Applications in Drug Development

Cyclohexene-1-carbonitrile is a valuable starting material for synthesizing more complex molecules with potential pharmaceutical applications.[1] The cyclohexene scaffold is a common motif in many biologically active molecules and natural products. The dual reactivity of the

alkene and nitrile groups allows for the construction of multi-functionalized cyclohexane derivatives, which can be further elaborated into drug candidates.^[3] For instance, derivatives of cyclohexane are being investigated as inhibitors of c-Met tyrosine kinase for cancer therapy.^[4]

Safety and Toxicology

Cyclohexene-1-carbonitrile is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and may cause skin and eye irritation.
^{[1][2][6]}

Table 2: GHS Hazard Information for **Cyclohexene-1-carbonitrile**

Pictogram	Signal Word	Hazard Statements	Precautionary Statements
GHS07	Danger or Warning	H227: Combustible liquid H301/H302: Toxic/Harmful if swallowed [2]H311: Toxic in contact with skin H312: Harmful in contact with skin [6]H315: Causes skin irritation [6]H319: Causes serious eye irritation [6]H331: Toxic if inhaled H332: Harmful if inhaled [6]	P261: Avoid breathing dust/fume/gas/mist/vapors/spray P270: Do not eat, drink or smoke when using this product P280: Wear protective gloves/protective clothing/eye protection/face protection [2]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician P302+P352: IF ON SKIN: Wash with plenty of water P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing P501: Dispose of contents/container to an approved waste disposal plant

Sources:[2][6]

Handling Recommendations:

- Work in a well-ventilated area or a fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
- Keep away from heat, sparks, and open flames.[14]
- Avoid contact with skin, eyes, and clothing.[14]
- Wash hands thoroughly after handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexene-1-carbonitrile | 1855-63-6 | Benchchem [benchchem.com]
- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYCLOHEXENE-1-CARBONITRILE CAS#: 1855-63-6 [m.chemicalbook.com]
- 6. 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. 3-环己烯-1-腈 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Products of the anionic oligomerization of the pure 1-cyclohexene-1-carbonitrile and of its mixtures with the 3-cyclohexene-1-carbonitrile isomer | Semantic Scholar

[semanticscholar.org]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]
- To cite this document: BenchChem. [Reactivity and chemical behavior of Cyclohexene-1-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159472#reactivity-and-chemical-behavior-of-cyclohexene-1-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com